molecular formula C11H20O2 B14409469 2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane CAS No. 84622-48-0

2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane

Cat. No.: B14409469
CAS No.: 84622-48-0
M. Wt: 184.27 g/mol
InChI Key: AHOKGTBIWXGZNE-UHFFFAOYSA-N
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Description

2,8-Dimethyl-1,7-dioxaspiro[55]undecane is a spiroketal compound with the molecular formula C11H20O2 It is known for its unique structure, which consists of a spirocyclic acetal with two oxygen atoms and two methyl groups at the 2 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane involves the oxymercuriation of a hydroxy enone under reversible conditions using aqueous acid-tetrahydrofuran. This process simultaneously deprotects and cyclizes the compound, followed by in situ biphasic demercuriation with sodium borohydride to yield the stereochemically pure (2S,6R,8S)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic chemistry techniques such as cyclization and deprotection reactions, which can be scaled up for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the spiroketal structure, leading to the formation of different stereoisomers.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride is often used for reduction reactions.

    Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield different stereoisomers of the spiroketal.

Scientific Research Applications

2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses . The exact molecular targets and pathways involved in its other applications are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane is unique due to its specific spiroketal structure and the presence of two methyl groups at the 2 and 8 positions. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

84622-48-0

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2,8-dimethyl-1,7-dioxaspiro[5.5]undecane

InChI

InChI=1S/C11H20O2/c1-9-5-3-7-11(12-9)8-4-6-10(2)13-11/h9-10H,3-8H2,1-2H3

InChI Key

AHOKGTBIWXGZNE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(O1)CCCC(O2)C

Origin of Product

United States

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